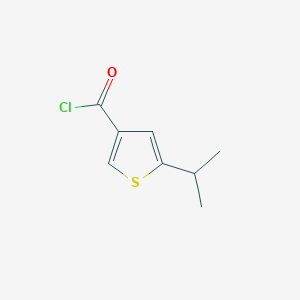
5-Isopropylthiophene-3-carbonyl chloride
Vue d'ensemble
Description
5-Isopropylthiophene-3-carbonyl chloride, also known as ITC, is a specialty product used in proteomics research . It has a molecular formula of C8H9ClOS and a molecular weight of 188.68 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Isopropylthiophene-3-carbonyl chloride consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 3rd position by a carbonyl chloride group and at the 5th position by an isopropyl group .Chemical Reactions Analysis
While specific chemical reactions involving 5-Isopropylthiophene-3-carbonyl chloride are not provided in the search results, general reactions of carbonyl compounds can be considered. Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones. The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .Applications De Recherche Scientifique
Proteomics Research
5-Isopropylthiophene-3-carbonyl chloride: is utilized in proteomics research as a specialty chemical . In this field, it may be used to modify proteins or peptides to study their structure-function relationships, interactions, and dynamics. The compound’s reactivity with amino groups can be leveraged to label or immobilize proteins for analysis.
Regenerative Medicine
In the realm of regenerative medicine, 5-Isopropylthiophene-3-carbonyl chloride could play a role in the synthesis of small molecules that aid in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) . iPSCs are a cornerstone of regenerative therapies, offering personalized treatment options for various diseases and a platform for disease modeling and drug discovery.
Materials Science
In materials science, 5-Isopropylthiophene-3-carbonyl chloride may contribute to the development of new materials, such as organic semiconductors . Thiophene derivatives are known for their electronic properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biochemistry
In biochemistry, 5-Isopropylthiophene-3-carbonyl chloride is mentioned as a biochemical for research use . It could be used in the study of biochemical pathways or as a building block in the synthesis of biologically active molecules. Its role in the synthesis of thiophene derivatives, which have various biological activities, is significant .
Pharmacology
Pharmacological applications of 5-Isopropylthiophene-3-carbonyl chloride might involve its use as an intermediate in drug design and synthesis . Thiophene derivatives are known to exhibit a range of pharmacological properties, and this compound could be a precursor in the synthesis of therapeutic agents.
Propriétés
IUPAC Name |
5-propan-2-ylthiophene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHWKRSHTDZAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylthiophene-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















